[(3-Bromothiophen-2-yl)methyl](3-ethoxypropyl)amine
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Overview
Description
(3-Bromothiophen-2-yl)methylamine is an organic compound that features a bromothiophene ring attached to a methyl group, which is further connected to an ethoxypropylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formylation: The brominated thiophene undergoes formylation to introduce a formyl group at the 2-position.
Reductive Amination: The formylated intermediate is then subjected to reductive amination with 3-ethoxypropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiophene derivatives or modified thiophene rings.
Scientific Research Applications
(3-Bromothiophen-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of conductive materials.
Biological Studies: It can be used to study the interactions of thiophene derivatives with biological targets, such as enzymes or receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of (3-Bromothiophen-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding, while the ethoxypropylamine chain can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a different substitution pattern and alkyl chain.
(3-Bromothiophen-2-yl)methylamine: Similar structure but with a different alkoxy chain.
Uniqueness
(3-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern and the presence of the ethoxypropylamine chain, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C10H16BrNOS |
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Molecular Weight |
278.21 g/mol |
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C10H16BrNOS/c1-2-13-6-3-5-12-8-10-9(11)4-7-14-10/h4,7,12H,2-3,5-6,8H2,1H3 |
InChI Key |
RATUWYHJORZLPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=C(C=CS1)Br |
Origin of Product |
United States |
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